molecular formula C22H45ClN2O B12786690 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride CAS No. 94160-10-8

2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride

Cat. No.: B12786690
CAS No.: 94160-10-8
M. Wt: 389.1 g/mol
InChI Key: LBEJEZHDEBDLKZ-UHFFFAOYSA-N
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Description

2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound with the molecular formula C20H40N2O·HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an imidazoline intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Alcohol or water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Mixing: Heptadecylamine and glyoxal are mixed in a reactor.

    Reaction: The mixture is heated to the desired temperature in the presence of an acid catalyst.

    Hydrolysis: The imidazoline intermediate is hydrolyzed to form the final product.

    Purification: The product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imidazole derivatives with various functional groups

    Reduction: Imidazoline derivatives

    Substitution: Alkylated or acylated imidazole compounds

Scientific Research Applications

2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

    Medicine: Studied for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The molecular targets include:

    Lipid Bilayers: Disruption of membrane integrity

    Proteins: Interaction with membrane-bound proteins, affecting their function

Comparison with Similar Compounds

2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride can be compared with other similar compounds, such as:

    2-Heptadecyl-4,5-dihydro-1H-imidazole: Lacks the ethanol group, resulting in different solubility and reactivity.

    2-Heptadecyl-2-imidazoline: Contains an imidazoline ring instead of imidazole, affecting its chemical properties.

    2-Heptadecylglyoxalidine: Another derivative with distinct functional groups, leading to varied applications.

The uniqueness of this compound lies in its specific structure, which imparts unique surfactant properties and makes it suitable for a wide range of applications.

Properties

CAS No.

94160-10-8

Molecular Formula

C22H45ClN2O

Molecular Weight

389.1 g/mol

IUPAC Name

2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C22H44N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h25H,2-21H2,1H3;1H

InChI Key

LBEJEZHDEBDLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCO.Cl

Origin of Product

United States

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